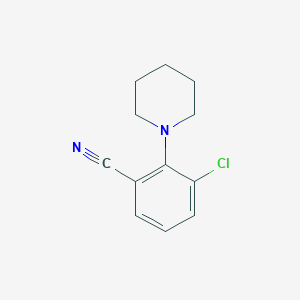

3-Chloro-2-piperidin-1-ylbenzonitrile

Description

Properties

IUPAC Name |

3-chloro-2-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-11-6-4-5-10(9-14)12(11)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYKBRGISPRRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=C2Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3-Chloro-6-hydrazinopyridazine (CAS: 17284-97-8)

- Structural Differences : Replaces the benzonitrile group with a pyridazine ring and hydrazine substituent.

- Physicochemical Properties :

- Synthesis : Synthesized via coupling reactions involving carbodiimide reagents, contrasting with the multi-step nucleophilic substitution or cross-coupling strategies typical for benzonitrile derivatives .

2-(3-Piperidinyl)-1H-benzimidazole (CAS: 123771-23-3)

- Structural Differences : Features a benzimidazole core instead of benzonitrile, with piperidine at the 2-position.

- Biological Relevance : Benzimidazole derivatives are associated with antiviral and antiparasitic activities, diverging from the neurological focus of many benzonitrile-based compounds .

- Safety Profile : Higher acute toxicity (LD50 data inferred from related benzimidazoles) compared to benzonitrile derivatives, which often exhibit milder toxicity .

6-Chloro-N,N-dimethylpyridin-3-amine

2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone

- Structural Complexity: Contains a diphenylpiperidine scaffold and an ethanone group.

- Crystallographic Data : Exhibits a twisted piperidine ring conformation, which may influence binding kinetics compared to the planar benzonitrile system .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity |

|---|---|---|---|---|

| This compound | C₁₂H₁₂ClN₂ | ~232.7 | Benzonitrile, Piperidine, Chlorine | Under investigation (neurological focus) |

| 3-Chloro-6-hydrazinopyridazine | C₄H₅ClN₄ | 144.56 | Pyridazine, Hydrazine | Intermediate for triazolo-pyridazines |

| 2-(3-Piperidinyl)-1H-benzimidazole | C₁₂H₁₅N₃ | 201.27 | Benzimidazole, Piperidine | Antiviral/antiparasitic potential |

| 6-Chloro-N,N-dimethylpyridin-3-amine | C₇H₉ClN₂ | 156.61 | Pyridine, Chlorine, Dimethylamine | BBB-penetrant neuroactive agents |

Key Research Findings

- Synthetic Accessibility : Piperidine-benzonitrile derivatives generally require advanced cross-coupling techniques, whereas pyridazine or benzimidazole analogs utilize simpler condensation or cyclization routes .

- Pharmacological Trends :

- Chlorine substitution improves metabolic stability across all compared compounds.

- Benzonitrile derivatives exhibit superior selectivity for kinase targets compared to benzimidazoles, which often interact with broader enzyme families .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Chloro-2-piperidin-1-ylbenzonitrile in academic settings?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Piperidine ring introduction: React 3-chloro-2-fluorobenzonitrile with piperidine under reflux in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base to facilitate substitution .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Characterization: Validate purity via HPLC (>95%) and confirm structure using H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 1.5–3.0 ppm) and HRMS .

Advanced: How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?

Methodological Answer:

- Catalyst screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Temperature control: Conduct kinetic studies (e.g., 60–120°C) to identify optimal reaction rates while minimizing side products like dehalogenation .

- Solvent effects: Compare polar aprotic solvents (DMF, DMSO) versus toluene/water biphasic systems to balance reactivity and solubility .

- Yield tracking: Use in-situ FTIR or LC-MS to monitor intermediate formation and adjust stoichiometry dynamically .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy: Analyze H NMR for aromatic protons (δ 7.3–7.6 ppm, integration for substitution pattern) and piperidine protons (δ 1.6–2.9 ppm) .

- Mass spectrometry: Confirm molecular ion [M+H]⁺ at m/z 235.1 (calculated) and fragmentation patterns (e.g., loss of Cl or piperidine) .

- Elemental analysis: Validate C, H, N percentages (e.g., C: 61.42%, H: 5.59%, N: 11.94%) to rule out impurities .

Advanced: How should researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-validation: Compare data across multiple techniques (e.g., C NMR vs. DEPT-135 for quaternary carbons) .

- Batch variability analysis: Re-synthesize the compound under controlled conditions to isolate batch-specific impurities (e.g., residual solvents) .

- Computational modeling: Use DFT calculations (Gaussian09/B3LYP) to predict NMR shifts and reconcile discrepancies with experimental data .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Storage conditions: Keep in amber glass vials at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .

- Stability assays: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., benzoic acid derivatives) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Analog synthesis: Modify the piperidine ring (e.g., 4-methylpiperidine) or chloro position to assess steric/electronic effects on bioactivity .

- In-silico docking: Use MOE or AutoDock to predict binding affinities to target proteins (e.g., kinases or GPCRs) .

- Pharmacophore mapping: Identify critical moieties (e.g., nitrile as a hydrogen bond acceptor) using 3D-QSAR models .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE requirements: Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation: Perform reactions in fume hoods to prevent inhalation of chloro/nitrile vapors .

- Waste disposal: Neutralize acidic/basic residues before discarding via certified hazardous waste channels .

Advanced: How can mechanistic studies elucidate unexpected byproducts during synthesis?

Methodological Answer:

- Isolation and identification: Use preparative TLC or HPLC to isolate byproducts, followed by HRMS/NMR for structural elucidation .

- Kinetic profiling: Conduct time-resolved reaction monitoring (e.g., GC-MS every 30 mins) to track intermediate formation .

- Computational analysis: Simulate reaction pathways (e.g., Gaussian transition state modeling) to identify competing mechanisms (e.g., SN1 vs. SN2) .

Advanced: What strategies resolve low reproducibility in biological assay results for this compound?

Methodological Answer:

- Batch standardization: Ensure consistent purity (>98% via HPLC) and solvent removal (lyophilization) to exclude solvent interference .

- Cell line validation: Use authenticated cell lines (e.g., ATCC) and include positive/negative controls in assays .

- Dose-response curves: Perform triplicate experiments with statistical analysis (e.g., ANOVA) to identify outliers .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-liquid extraction: Partition between dichloromethane and water to remove polar impurities .

- Recrystallization: Use ethanol/water (7:3 v/v) to obtain high-purity crystals (melting point: 98–100°C) .

- Flash chromatography: Employ silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) for scalable purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.